REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][O:6][CH:5]([CH2:8][OH:9])[CH2:4][O:3]1.[OH-].[K+].[Mn]([O-])(=O)(=O)=[O:14].[K+]>O>[CH3:1][C:2]1([CH3:10])[CH2:7][O:6][CH:5]([C:8]([OH:14])=[O:9])[CH2:4][O:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
657 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(OC1)CO)C
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 10° C
|
Type
|
WAIT
|
Details
|
at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter pad was washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate and chloroform
|
Type
|
WASH
|
Details
|
washed with a small volume of brine
|
Type
|
FILTRATION
|
Details
|
The organic solution was filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(OC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.5 mmol | |
AMOUNT: MASS | 694 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |